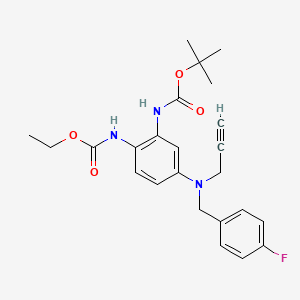

Retigabine derivative 10g

Description

Overview of KCNQ Voltage-Gated Potassium Channels in Biological Systems

Voltage-gated potassium (K+) channels are fundamental regulators of electrical properties in a wide array of excitable cells. physiology.org Among these, the KCNQ (or Kv7) family, comprising five members (KCNQ1-5), plays a pivotal role. physiology.orgpnas.org These channels are characterized by their six transmembrane domains and assemble into tetramers to form functional ion channels. physiology.orgrsc.org KCNQ channels are activated at subthreshold voltages, contributing significantly to the resting membrane potential and controlling the duration and frequency of action potentials. pnas.orgresearchgate.net

The distribution of KCNQ subtypes varies across different tissues. KCNQ1 is predominantly expressed in cardiac tissue, where it is crucial for the repolarization phase of the cardiac action potential. physiology.orgpnas.orgphysiology.org In contrast, KCNQ2, KCNQ3, KCNQ4, and KCNQ5 are primarily found in the nervous system. pnas.orgnih.gov Specifically, heteromers of KCNQ2 and KCNQ3 subunits are the main molecular components of the M-current, a slowly activating and deactivating potassium current that is a key determinant of neuronal excitability. pnas.orgresearchgate.netnih.gov

Role of KCNQ Channel Dysregulation in Pathophysiological States

Given their critical role in regulating cellular excitability, the proper functioning of KCNQ channels is essential for maintaining physiological homeostasis. Consequently, dysregulation of these channels is implicated in a variety of pathological conditions. In the nervous system, reduced M-current activity leads to neuronal hyperexcitability, a hallmark of disorders like epilepsy. rsc.orgresearchgate.net Genetic mutations in KCNQ2 and KCNQ3 genes have been directly linked to neonatal epilepsy. plos.org

Beyond epilepsy, the modulation of KCNQ channels holds therapeutic potential for a range of neurological and psychological disorders. researchgate.net For instance, activating these channels to reduce pathological hyperexcitability is a promising strategy for managing neuropathic pain. researchgate.netplos.org Furthermore, KCNQ4 and KCNQ5 subtypes, which are expressed in smooth muscle cells, are involved in regulating vascular tone and contractility, suggesting their potential as targets for cardiovascular diseases like hypertension. nih.govacs.orgtandfonline.com The diverse roles of KCNQ channels underscore their importance as targets for pharmacological intervention. frontiersin.org

Historical Context of Retigabine (B32265) as a KCNQ Channel Opener

Retigabine, also known as ezogabine, emerged as a first-in-class anticonvulsant that functions as a positive allosteric modulator, or opener, of KCNQ channels. pnas.orgrsc.org Its discovery and development were significant as it introduced a novel mechanism of action for antiepileptic drugs. tandfonline.comresearchgate.netnih.gov Preclinical studies revealed its broad efficacy in various animal seizure models, hinting at a mechanism distinct from existing therapies. nih.gov

Subsequent research identified the molecular target of retigabine as the neuronal KCNQ channels. rsc.orgnih.gov It was found to activate KCNQ2, KCNQ3, KCNQ4, and KCNQ5 subtypes. nih.govresearchgate.net The mechanism of action involves a hyperpolarizing shift in the voltage-dependence of channel activation, meaning the channels open at more negative membrane potentials, thereby dampening neuronal excitability. rsc.orgnih.gov While there are slight differences in potency across the subtypes, with KCNQ2 and KCNQ3 generally showing higher sensitivity, retigabine is considered a non-selective opener of neuronal KCNQ channels. nih.gov Notably, it has little to no activity on the cardiac KCNQ1 channel. rsc.orgresearchgate.netnih.gov

While the broad-spectrum activity of retigabine was effective in treating certain conditions, its lack of subtype selectivity presented limitations. nih.gov The main therapeutic targets for epilepsy and neuropathic pain are thought to be the KCNQ2/KCNQ3 heteromers. rsc.org Therefore, developing compounds that specifically target these channels while avoiding others could potentially lead to improved therapeutic profiles.

The development of subtype-selective modulators is a key goal in KCNQ channel pharmacology. plos.orgtandfonline.com Such compounds would not only serve as more precise therapeutic agents but also as valuable research tools to dissect the specific physiological roles of different KCNQ channel subtypes in various tissues. nih.govacs.org The quest for enhanced selectivity has driven the design and synthesis of numerous retigabine derivatives. tandfonline.com

Original Retigabine Broad-Spectrum KCNQ Activation Profile

Identification of Retigabine Derivative 10g as a Selective KCNQ Modulator

In the ongoing effort to develop more specific KCNQ channel modulators, researchers synthesized a series of retigabine derivatives with modifications at the N-1 and N-3 positions. nih.gov This led to the discovery of compound 10g , a novel derivative with a distinct and improved subtype selectivity profile. nih.govacs.org

Scientific investigations have demonstrated that This compound is a potent and highly selective agonist for KCNQ4 and KCNQ5 channels. nih.govacs.orgwhiterose.ac.uk Unlike its parent compound, it shows no potentiation of KCNQ1 and KCNQ2 channels. nih.govacs.org This enhanced selectivity for KCNQ4 and KCNQ5 represents a significant advancement in the field, providing a new chemical scaffold for the development of selective KCNQ modulators. nih.gov The unique properties of This compound make it a promising pharmacological tool for elucidating the specific functions of KCNQ4 and KCNQ5 channels in various physiological and pathophysiological contexts. nih.govacs.org

Research Findings on this compound

Studies have quantified the activity of This compound on different KCNQ channel subtypes. The compound exhibits potent activation of KCNQ4 and KCNQ5 channels, with EC50 values of 0.78 µM and 1.68 µM, respectively. nih.govunina.it In stark contrast, its effect on KCNQ2 is negligible, with an EC50 value greater than 30 µM. unina.it This high degree of selectivity distinguishes it from the broader activity profile of the original retigabine.

| KCNQ Subtype | EC50 (µM) |

|---|---|

| KCNQ2 | >30 |

| KCNQ4 | 0.78 |

| KCNQ5 | 1.68 |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H28FN3O4 |

|---|---|

Molecular Weight |

441.5 g/mol |

IUPAC Name |

tert-butyl N-[2-(ethoxycarbonylamino)-5-[(4-fluorophenyl)methyl-prop-2-ynylamino]phenyl]carbamate |

InChI |

InChI=1S/C24H28FN3O4/c1-6-14-28(16-17-8-10-18(25)11-9-17)19-12-13-20(26-22(29)31-7-2)21(15-19)27-23(30)32-24(3,4)5/h1,8-13,15H,7,14,16H2,2-5H3,(H,26,29)(H,27,30) |

InChI Key |

FWQHRZXEQNUCSY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)NC1=C(C=C(C=C1)N(CC#C)CC2=CC=C(C=C2)F)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies for Retigabine Derivative 10g and Analogues

Retigabine (B32265) Core Structure as a Synthetic Scaffold

The triaminophenyl core of retigabine presents a versatile scaffold for synthetic modification. This central aromatic ring, substituted with amino and carbamate (B1207046) functionalities, offers multiple points for chemical derivatization. Specifically, the nitrogen atoms of the aniline (B41778) and the carbamate group are key handles for introducing a variety of substituents to explore the structure-activity relationships (SAR) of these analogues. The inherent reactivity of this electron-rich system allows for a range of chemical transformations, making it an ideal starting point for the development of a library of derivatives. nih.govnih.govacs.org

Design Strategy for N-1/N-3 Substituent Modification

The design of Retigabine derivative 10g was predicated on a strategy of modifying the N-1 and N-3 positions of the parent retigabine structure. This approach was aimed at enhancing the subtype specificity for KCNQ4 and KCNQ5 potassium channels over KCNQ2 channels. nih.gov Previous studies indicated that alterations at these positions could significantly influence the interaction of the molecule with the channel protein, thereby modulating its activity and selectivity. nih.gov The introduction of different alkyl and aryl groups at these positions allows for a systematic investigation of the steric and electronic requirements of the binding pocket, with the goal of identifying compounds with a more desirable pharmacological profile. The selection of a tertiary butyl group at the N-3 position in derivative 10g was a key modification that contributed to its enhanced potency and selectivity. nih.gov

Multi-Step Synthetic Pathways Employed for this compound

The synthesis of this compound is a multi-step process that begins with commercially available starting materials and involves several key chemical transformations. The general synthetic route, as reported by Wang et al. (2019), is outlined below. nih.gov

The synthesis commences with the protection of 4-amino-2-nitrophenol (B85986) to form a Boc-protected intermediate. This is followed by N-alkylation with 4-fluorobenzyl bromide. Subsequent reduction of the nitro group yields a diamine intermediate. The introduction of the ethyl carbamate is then achieved through reaction with ethyl chloroformate. The secondary amine is then alkylated with 3-bromo-1-propyne. Finally, a Sonogashira coupling with a suitable boronic acid derivative, followed by deprotection, would lead to the final product, although the specific details for the introduction of the tertiary butyl group at N-3 in 10g follow a slightly modified pathway.

A representative synthetic scheme for N-1 and N-3 substituted retigabine derivatives, including 10g, is as follows:

Step 1: Protection of the starting material. The initial step involves the protection of a substituted aniline to prevent side reactions in subsequent steps.

Step 2: N-alkylation. Introduction of a substituent at one of the nitrogen atoms is typically achieved through an N-alkylation reaction using an appropriate alkyl halide.

Step 3: Reduction. A nitro group is reduced to an amine, a crucial step to form the diamino phenyl core.

Step 4: Carbamate formation. The formation of the carbamate group is a key step in building the retigabine scaffold.

Step 5: Further N-alkylation or arylation. The second nitrogen atom is then functionalized to introduce the final substituent.

Chemical Characterization of Key Synthetic Intermediates and Final Compound 10g

The identity and purity of the synthetic intermediates and the final compound 10g were confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C24H28FN3O4 |

| Molecular Weight | 441.5 g/mol |

| IUPAC Name | tert-butyl N-[2-(ethoxycarbonylamino)-5-[(4-fluorophenyl)methyl-prop-2-ynylamino]phenyl]carbamate |

Table 2: Characterization Data for Key Synthetic Intermediates and Final Compound 10g

| Compound | Structure | ¹H NMR (CDCl₃, δ ppm) | HRMS (ESI) [M+H]⁺ |

|---|---|---|---|

| Intermediate (8g) | Structure of 8g | Representative data: 7.32-7.26 (m, 2H), 7.17 (d, J = 9.1 Hz, 1H), 7.07-6.94 (m, 2H), 6.76 (s, 1H), 6.61 (dd, J = 8.8, 2.9 Hz, 1H), 4.47 (s, 2H), 3.96 (d, J = 2.3 Hz, 2H), 2.20 (t, J = 2.4 Hz, 1H), 1.50 (s, 18H) | Calcd for C26H32FN3NaO4 [M+Na]⁺: 492.2275; Found: 492.2270 |

| Final Compound (10g) | Structure of 10g | 7.36-7.22 (m, 2H), 7.09-6.93 (m, 3H), 6.38-6.20 (m, 2H), 6.09 (brs, 1H), 4.45 (s, 2H), 4.20 (q, J = 7.1 Hz, 2H), 3.94 (d, J = 2.3 Hz, 2H), 2.22 (t, J = 2.3 Hz, 1H), 1.29 (t, J = 7.1 Hz, 3H) | Calcd for C24H29FN3O4 [M+H]⁺: 442.2136; Found: 442.2131 |

Pharmacological Characterization of Retigabine Derivative 10g

Electrophysiological Assessment of KCNQ Channel Activation by Derivative 10g

The characterization of compound 10g's activity on KCNQ channels has been primarily conducted using electrophysiological techniques, providing a detailed understanding of its interaction with various channel subtypes.

Whole-Cell Patch Clamp Recordings in Heterologous Expression Systems

To assess the effects of derivative 10g on KCNQ channels, researchers utilized the whole-cell patch clamp technique. nih.govnih.gov This method was applied to Chinese Hamster Ovary (CHO) cells that were individually transfected to express different human KCNQ channel subtypes (KCNQ1, KCNQ2, KCNQ3, KCNQ4, and KCNQ5). nih.govresearchgate.net By recording the whole-cell currents in the absence and presence of the compound, the modulatory effects on the amplitude of the outward current were quantified. nih.gov This approach allows for a direct and precise measurement of how 10g influences the function of each specific KCNQ channel isoform. nih.gov

Concentration-Response Relationships for KCNQ4 and KCNQ5 Channels

Derivative 10g has been identified as a potent agonist for both KCNQ4 and KCNQ5 channels. nih.govresearchgate.net Dose-response analysis revealed that compound 10g activates these channels in a concentration-dependent manner. nih.gov The half-maximal effective concentration (EC₅₀) values, which indicate the concentration required to elicit a half-maximal response, were determined to be 0.78 µM for KCNQ4 and 1.68 µM for KCNQ5. nih.govresearchgate.netunina.it These findings highlight the compound's high potency at these specific subtypes. nih.gov

Table 1: Potency of Retigabine (B32265) Derivative 10g on KCNQ4 and KCNQ5 Channels

| Channel Subtype | EC₅₀ (µM) |

|---|---|

| KCNQ4 | 0.78 nih.govresearchgate.netunina.it |

| KCNQ5 | 1.68 nih.govresearchgate.netunina.it |

Evaluation of Selectivity Against KCNQ1, KCNQ2, and KCNQ3 Channels

A key feature of retigabine derivative 10g is its improved subtype selectivity compared to the parent compound, retigabine. nih.gov Electrophysiological evaluations demonstrated that 10g is highly selective for KCNQ4 and KCNQ5 channels. nih.govresearchgate.netacs.org Notably, it does not potentiate KCNQ1 and KCNQ2 channels. nih.govresearchgate.netacs.org Further testing on KCNQ2 channels showed an EC₅₀ value greater than 30 µM, indicating a significantly lower potency compared to its effects on KCNQ4 and KCNQ5. unina.it While retigabine activates KCNQ2 through KCNQ5 channels, the targeted action of 10g represents a significant step towards developing more specific pharmacological tools. nih.govresearchgate.net

Effects on KCNQ Current Amplitude and Activation Kinetics

In addition to its activation properties, the influence of derivative 10g on the biophysical characteristics of KCNQ channels has been investigated.

Analysis of Current Potentiation by this compound

Studies have shown that compound 10g potentiates the current of KCNQ4 and KCNQ5 channels. nih.gov For instance, at a concentration of 10 µM, a related derivative demonstrated a 2.12-fold and 1.49-fold increase in the current of KCNQ4 and KCNQ5 channels, respectively. nih.gov In contrast, derivative 10g showed no enhancement of the current amplitude for KCNQ2 channels. researchgate.net This potentiation of current amplitude, particularly in KCNQ4 and KCNQ5, is a primary mechanism of its action. unina.itunina.it

Investigation of Voltage-Dependent Activation Curve Modulation

Unlike retigabine, which is known to cause a significant negative shift in the voltage-dependent activation curve of KCNQ channels, derivative 10g has a different modulatory profile. nih.govnih.gov Research indicates that compound 10g only slightly affects the voltage-dependent activation curves of the KCNQ2 and KCNQ4 channels. nih.gov Specifically, at negative membrane potentials, such as -60 mV, 10g does not significantly alter the channel's activation gate. nih.gov This lack of a pronounced effect on the voltage-dependent activation curves is thought to be related to alterations in the N-3 structure of the molecule. unina.itunina.it

Comparative Pharmacological Profile of this compound with Parent Compound Retigabine

The pharmacological profile of this compound reveals significant and specific divergences from its parent compound, Retigabine (RTG). nih.gov While both molecules interact with the KCNQ family of voltage-gated potassium channels, their subtype selectivity and effects on channel gating are markedly different. nih.govnih.gov These distinctions underscore the targeted chemical modifications undertaken to refine the pharmacological activity of Retigabine. nih.gov

A primary distinction lies in subtype specificity. Retigabine is characterized as a broad-spectrum anticonvulsant that potentiates KCNQ2, KCNQ3, KCNQ4, and KCNQ5 channels. nih.govnih.gov This wide-ranging activity is central to its mechanism but also contributes to a lack of subtype selectivity. nih.govacs.org In contrast, this compound was developed as a potent and highly selective agonist for KCNQ4 and KCNQ5 channels. nih.govprobes-drugs.org Critically, derivative 10g does not potentiate KCNQ1 or KCNQ2 channels; in fact, it exhibits slight inhibitory effects on KCNQ2 currents at higher concentrations. nih.govacs.org

Research data highlights that at a concentration of 10 μM, derivative 10g significantly activates KCNQ4 and KCNQ5 channels, producing a 6.37-fold and 4.58-fold increase in current, respectively. nih.gov Under similar testing conditions, it displays no agonist activity on KCNQ2 channels. nih.gov The half-maximal effective concentrations (EC₅₀) further quantify its potency, with an EC₅₀ of 0.78 μM for KCNQ4 and 1.68 μM for KCNQ5. nih.gov

Another key pharmacological difference is the effect on the voltage-dependent activation of the channels. A signature effect of Retigabine is its ability to cause a substantial negative shift of approximately 20-30 mV in the voltage-activation curve for KCNQ channels, which facilitates channel opening at more hyperpolarized potentials. nih.govnih.gov Conversely, this compound has been shown to only slightly affect the voltage-dependent activation curves of KCNQ4 channels and does not induce the significant shift observed with the parent compound. nih.govunina.it This suggests a different modulatory interaction with the channel protein. nih.govresearchgate.net

The table below summarizes the comparative activity of Retigabine and this compound on various KCNQ channel subtypes.

| Feature | Retigabine | This compound |

| KCNQ2 Activity | Agonist nih.gov | No agonist activity; slight inhibition at high concentrations nih.gov |

| KCNQ3 Activity | Agonist nih.gov | Weak potentiation (~1.5-fold increase) nih.gov |

| KCNQ4 Activity | Agonist nih.gov | Potent Agonist (EC₅₀ = 0.78 μM) nih.gov |

| KCNQ5 Activity | Agonist nih.gov | Potent Agonist (EC₅₀ = 1.68 μM) nih.gov |

| Subtype Selectivity | Broad (KCNQ2-5) nih.gov | Selective (KCNQ4/KCNQ5) acs.orgprobes-drugs.org |

| Effect on Voltage-Dependent Activation | Induces significant negative shift (~-20 mV) nih.gov | Minimal to no effect on voltage-dependent shift nih.govunina.it |

Molecular Mechanism of Action and Binding Site Analysis

Allosteric Modulation of KCNQ Channels by Retigabine (B32265) Derivative 10g

Retigabine derivative 10g, a compound stemming from the lineage of the anticonvulsant retigabine, functions as a positive allosteric modulator of the KCNQ family of voltage-gated potassium channels. Unlike orthosteric modulators that bind to the primary active site, this derivative binds to a distinct, allosteric site on the channel protein. nih.govfrontiersin.org This binding event does not directly open the channel but rather influences the gating machinery, making the channel more likely to open at hyperpolarized membrane potentials. frontiersin.orgnih.gov The primary effect of this modulation is a significant negative shift in the voltage-dependence of channel activation. frontiersin.orgresearchgate.net By stabilizing the open conformation of the channel, this compound increases the probability of the channel being open at a given voltage, thereby enhancing the M-current, which is crucial for regulating neuronal excitability. frontiersin.orgnih.gov

Identification of Key Amino Acid Residues Involved in 10g Binding

The interaction between this compound and KCNQ channels is a highly specific event, hinging on the presence of particular amino acid residues within a defined binding pocket.

Site-Directed Mutagenesis Studies of KCNQ Channel Subtypes

Extensive research, primarily on the parent compound retigabine and its analogues, has pinpointed a single, highly conserved tryptophan residue within the S5 transmembrane segment as a critical determinant of drug sensitivity. jneurosci.orgnih.gov This residue is found in all retigabine-sensitive KCNQ channels (KCNQ2-KCNQ5). jneurosci.orgnih.gov Site-directed mutagenesis studies have been instrumental in verifying the importance of this tryptophan. For instance, in KCNQ4, this key residue is Tryptophan-242 (W242), and in KCNQ5, it is Tryptophan-235 (W235). jneurosci.orgnih.gov When this tryptophan is experimentally replaced with a leucine (B10760876) residue, the sensitivity of the channel to retigabine is dramatically reduced or completely abolished. jneurosci.orgnih.gov

Conversely, the KCNQ1 channel, which is insensitive to retigabine and its derivatives, naturally possesses a leucine at this corresponding position. nih.gov Tellingly, when this leucine in KCNQ1 is mutated to a tryptophan, the channel gains a degree of sensitivity to retigabine, underscoring that this single amino acid is a linchpin for the drug's activity. jneurosci.orgnih.gov These findings strongly suggest that the presence of this S5 tryptophan is a necessary condition for the modulatory action of this compound.

Hydrophobic Pocket Interactions and Hydrogen Bonding Contributions

The crucial S5 tryptophan residue forms a key part of a hydrophobic binding pocket. nih.govplos.org This pocket is not confined to a single subunit but is located at the interface between the S5 segment of one KCNQ subunit and the S6 segment of an adjacent subunit. nih.govjneurosci.org This inter-subunit location highlights the intricate quaternary structure required for drug binding.

Within this hydrophobic environment, specific interactions stabilize the binding of the modulator. For retigabine, and by extension its derivatives, the carbamate (B1207046) moiety is crucial for forming hydrogen bonds. In KCNQ4, cryo-electron microscopy studies have revealed that the carbamate's amino group can form hydrogen bonds with the side chain of Serine-309 (S309) and the backbone carbonyl oxygen of Leucine-305 (L305), both located in the S6 segment of the neighboring subunit. nih.gov The fluorophenyl group of retigabine settles into a hydrophobic cavity, and a number of leucine residues, including Leu-272 and Leu-338 (KCNQ3 numbering), contribute to the lining of this pocket. nih.govnih.gov The potency of various retigabine analogues has been shown to correlate with the negative electrostatic surface potential of a carbonyl or carbamate oxygen atom, which interacts favorably with the hydrogen-bond-donating tryptophan residue. nih.gov

Conformational Changes Induced in KCNQ Channels Upon 10g Binding

The binding of this compound to its allosteric site induces and stabilizes a conformational change in the KCNQ channel that favors the open state. It is believed that the binding pocket itself is only fully formed or accessible when the channel is in the open conformation, suggesting that the drug binds to and "traps" the channel in this state. nih.gov

This stabilization of the open pore is coupled to the channel's voltage-sensing domain (VSD). By binding within the pore domain at the S5-S6 interface, the modulator allosterically influences the VSD, making it more likely to be in its "active" conformation, which in turn leads to the opening of the channel gate at more negative membrane potentials. frontiersin.orgrupress.org This results in the characteristic leftward shift of the voltage-activation curve observed experimentally. researchgate.net

Implications of KCNQ4/KCNQ5 Selectivity for Molecular Interactions

This compound is distinguished by its high selectivity for KCNQ4 and KCNQ5 channels over other subtypes, particularly KCNQ1 and KCNQ2. nih.govacs.org The molecular basis for this selectivity lies in the subtle differences in the amino acid composition of the binding pocket among the different KCNQ subtypes.

The insensitivity of KCNQ1 is clearly explained by the lack of the essential S5 tryptophan residue, having a leucine in its place. frontiersin.orgpnas.org The selectivity of derivative 10g for KCNQ4/5 over KCNQ2, which also possesses the key tryptophan, implies that other residues within or near the binding pocket play a significant role in fine-tuning the interaction. nih.gov For example, residue Leu272 in KCNQ2 is located near the binding site for the fluorophenyl group of retigabine. nih.gov This specific residue is not conserved in KCNQ4 and KCNQ5, offering a potential point of discrimination. nih.gov By modifying the chemical structure of the retigabine scaffold, as was done to create derivative 10g, it is possible to exploit these subtle sequence variations to achieve enhanced selectivity. The specific alterations in derivative 10g likely result in a more favorable interaction with the unique chemical environment of the KCNQ4 and KCNQ5 binding pockets, while potentially creating a steric or electronic clash in the KCNQ2 pocket. This highlights how minor changes in a compound's structure can translate into significant differences in subtype-selective channel modulation.

Structure Activity Relationships Sar and Rational Design Principles

The development of KCNQ channel agonists with enhanced subtype selectivity and potency hinges on a detailed understanding of their structure-activity relationships. The modification of the retigabine (B32265) scaffold, particularly at the N-1 and N-3 positions, has proven to be a fruitful strategy for tuning the pharmacological properties of these compounds. nih.govnih.govacs.org

Impact of N-1/N-3 Substituents on KCNQ Subtype Selectivity and Potency

Research has shown that altering the substituents at the N-1 and N-3 positions of the retigabine core can dramatically influence a compound's activity and selectivity towards different KCNQ channel subtypes. nih.govnih.govresearchgate.net For instance, the introduction of certain chemical groups can shift the preference of the molecule away from the neuronal KCNQ2/3 channels and towards the KCNQ4 and KCNQ5 subtypes, which are prominently expressed in smooth muscle cells. nih.govnih.gov

The nature of the alkyl groups at the N-2 and N-3 positions plays a critical role in determining the pharmacological profile. Studies on a series of N-2 and N-3 substituted retigabine analogs revealed that the length and steric bulk of the alkyl chains have a significant, albeit complex, effect on their ability to activate KCNQ4 and KCNQ5 channels. nih.gov While a clear, linear relationship is not always observed, certain patterns have emerged. For example, within a series of alkyl-substituted compounds, those with methyl and tertiary butyl groups (compounds 8a and 8g) acted as weak activators, whereas others in the same series inhibited the KCNQ2 channel. nih.gov Generally, alkane-substituted derivatives demonstrated better activity profiles. nih.gov

Specific Role of N-2 Ethyl and N-3 Tertiary Butyl Groups in 10g

Among a series of synthesized derivatives, the compound designated as 10g , which features an N-2 ethyl and an N-3 tertiary butyl group, emerged as a particularly potent and selective agonist for KCNQ4 and KCNQ5 channels. nih.gov This specific combination of substituents was found to be optimal for maximizing agonist activity on these subtypes while concurrently minimizing or eliminating activity at the KCNQ2 channel. nih.gov Interestingly, a compound where these substituents were swapped (N-2 tertiary butyl, N-3 ethyl) also showed comparable agonist activity, with even slightly greater potency towards the KCNQ4 channel, highlighting the importance of the presence of these specific alkyl groups. nih.gov

Rational Design Strategies for Developing KCNQ Subtype-Selective Agonists

The development of KCNQ subtype-selective agonists has moved beyond simple trial-and-error, now employing rational design strategies. nih.govsciencedaily.comepilepsyu.com This approach involves a deep understanding of the structural differences between the various KCNQ channel subtypes and leveraging this knowledge to design molecules that interact preferentially with the desired target. sciencedaily.comacs.org For example, researchers have successfully redesigned structural components of retigabine to specifically target KCNQ2/3 channels, which are crucial for controlling neuronal excitability, leading to compounds with significantly increased potency. sciencedaily.comepilepsyu.com These strategies often involve modifying the core structure to enhance interactions with specific amino acid residues within the binding pocket of the target channel subtype. acs.orgresearchgate.net

In Silico Approaches to Predict and Optimize Structure-Activity Relationships

Computational, or in silico, methods are increasingly playing a pivotal role in the rational design of KCNQ channel modulators. springernature.comresearchgate.netmdpi.com Molecular docking and molecular dynamics simulations allow researchers to predict how a designed molecule will bind to the target channel and to estimate its potential activity. researchgate.netresearchgate.net These models are built upon the growing body of structural data for KCNQ channels, including cryo-electron microscopy (cryo-EM) structures. acs.orgresearchgate.net By simulating the interaction between a ligand and the channel, scientists can refine the structure of the compound to optimize its binding affinity and selectivity before it is even synthesized in the lab, thereby accelerating the drug discovery process. springernature.comdntb.gov.ua For instance, in silico studies have been instrumental in understanding the key interactions between retigabine and a critical tryptophan residue (W236 in KCNQ2) in the channel's pore domain, a finding that has guided the design of more potent activators. acs.orgresearchgate.net

Chemical Modifications to Enhance Specificity and Overcome Limitations of Parent Compounds

A key goal in the development of new KCNQ agonists is to overcome the limitations of earlier compounds like retigabine, such as its lack of subtype specificity and the formation of reactive metabolites. acs.orgresearchgate.net Chemical modifications are the primary tool for achieving this. For example, introducing fluorine atoms into the retigabine structure has been shown to improve metabolic stability and enhance selectivity for certain KCNQ subtypes. nih.govacs.org Another strategy involves modifying the molecule to prevent the formation of dimers that were associated with undesirable side effects of retigabine. researchgate.net By systematically altering different parts of the lead molecule, chemists can fine-tune its properties to achieve a profile of high potency, improved subtype selectivity, and a better safety margin. researchgate.netacs.org

Preclinical Investigations in Cellular and Animal Models

In Vitro Cellular Assays Beyond Electrophysiology

While electrophysiology is a cornerstone for studying ion channel modulators, other cell-based methods provide valuable insights into compound activity, often with higher throughput.

To assess the activity of KCNQ channel modulators like Retigabine (B32265) derivative 10g, researchers have employed fluorescence-based assays. One such method is the FluxOR™ Thallium Flux Assay. This technique provides an indirect measure of potassium channel activity. In this system, cells engineered to express specific KCNQ channels are loaded with a thallium-sensitive fluorescent dye. Because potassium channels are also permeable to thallium ions (Tl+), the activation of these channels by a compound allows Tl+ to enter the cell, causing a detectable increase in fluorescence. This method allows for the functional screening of compounds and the determination of their potency and efficacy at the target channel in a cellular environment without the need for direct electrophysiological recording. unina.it

A key finding from in vitro studies is the compound's distinct selectivity profile compared to Retigabine. Compound 10g is a potent and highly selective agonist for KCNQ4 and KCNQ5 channel subtypes. acs.orgwhiterose.ac.uk It does not potentiate KCNQ1, KCNQ2, or the heteromeric KCNQ2/3 channels, which are the primary targets of Retigabine for its anticonvulsant effects. acs.orgwhiterose.ac.uk This improved subtype specificity represents a significant step in developing pharmacological tools to probe the functions of individual KCNQ isoforms. acs.org Unlike Retigabine, which produces a significant negative shift in the voltage-dependent activation curve of KCNQ channels, compound 10g has been found to only slightly affect these curves.

Table 1: In Vitro Selectivity and Potency of Retigabine Derivative 10g This table summarizes the activity of compound 10g on various KCNQ channel subtypes as determined by in vitro assays.

| KCNQ Subtype | Activity | Potency (EC50) | Reference |

|---|---|---|---|

| KCNQ1 | Not potentiated | N/A | acs.orgwhiterose.ac.uk |

| KCNQ2 | Not potentiated | N/A | acs.orgwhiterose.ac.uk |

| KCNQ2/3 | Insensitive | N/A | whiterose.ac.uk |

| KCNQ4 | Potentiator (Agonist) | EC50 value reported | unina.it |

| KCNQ5 | Potentiator (Agonist) | EC50 value reported | unina.it |

Cell-Based Functional Screening Methodologies

In Vivo Studies in Non-Human Animal Models for Mechanistic Insights

While in vitro data provide a detailed picture of molecular interactions, in vivo studies are necessary to understand a compound's effects in a complex biological system.

Despite its well-defined in vitro profile, the utility of this compound in endogenous systems and its effects in in vivo animal models have not been extensively reported in available scientific literature. whiterose.ac.uk Typically, novel retigabine analogues with anticonvulsant potential, such as the related compounds HN37 and 1025c, are evaluated in established rodent models. researchgate.netnih.gov These include the maximal electroshock (MES) model, which assesses a compound's ability to prevent the spread of seizures, and chemoconvulsant models using agents like pentylenetetrazol. researchgate.netnih.gov Such behavioral assessments would be crucial for determining the therapeutic potential of compound 10g.

The known mechanism of this compound is the direct modulation of voltage-gated potassium channels. whiterose.ac.uk Its influence on neurotransmitter systems is therefore considered a downstream consequence of altering fundamental neuronal excitability. researchgate.net By activating KCNQ4 and KCNQ5 channels, the compound helps to stabilize the resting membrane potential of neurons. researchgate.netnih.gov This stabilization can modulate the release of various neurotransmitters by making it more difficult for the neuron to reach the threshold for firing and subsequent neurotransmitter vesicle fusion. There is no evidence to suggest that compound 10g directly targets specific neurotransmitter receptors or transporters, such as those for GABA or glutamate. whiterose.ac.uk While the parent compound Retigabine has been shown to also enhance GABA-A receptor activity at higher concentrations, the high selectivity of derivative 10g for specific KCNQ subtypes suggests its primary mechanism is confined to these channels. nih.gov

The development of KCNQ channel openers is largely driven by their potential to treat disorders of neuronal hyperexcitability, most notably epilepsy. whiterose.ac.uk Standard preclinical animal models used to test these compounds include those where seizures are induced chemically or electrically. The pentylenetetrazole (PTZ)-induced seizure model is a widely used screening tool that can indicate potential efficacy against generalized seizures. unina.itwhiterose.ac.uk Other retigabine derivatives have demonstrated dose-dependent antiseizure activity in the PTZ model, the maximal electroshock (MES) model, and kindling models of chronic epilepsy. nih.gov However, specific efficacy data for this compound in these disease-relevant animal models is not detailed in the currently available research, which has primarily focused on establishing its unique in vitro selectivity for KCNQ4 and KCNQ5 channels. whiterose.ac.uk

Table 2: Comparative Selectivity Profile of KCNQ Channel Potentiators This table compares the KCNQ subtype selectivity of this compound with its parent compound, Retigabine.

| Compound | Primary KCNQ Targets | Insensitive/Not Potentiated | Reference |

|---|---|---|---|

| Retigabine | KCNQ2, KCNQ3, KCNQ4, KCNQ5 (KCNQ2/3 heteromers are sensitive) | KCNQ1 | whiterose.ac.uk |

| This compound | KCNQ4, KCNQ5 | KCNQ1, KCNQ2, KCNQ3, KCNQ2/3 | whiterose.ac.uk |

Influence on Specific Neurotransmitter Systems or Pathways

Mechanistic Link Between Selective KCNQ Activation by 10g and Observed Preclinical Effects

The preclinical efficacy of the retigabine derivative, compound 10g, is intrinsically linked to its distinct mechanism of action as a potent and selective activator of specific potassium channel subtypes. Unlike its parent compound, retigabine, which exhibits broader activity across KCNQ2-5 channels, compound 10g demonstrates marked selectivity for KCNQ4 and KCNQ5 channels. vulcanchem.comnih.govmdpi.com This refined subtype specificity is the foundation of its observed preclinical effects and represents a significant advancement in the development of targeted KCNQ channel modulators. vulcanchem.comnih.gov

Research has established that the molecular basis for the anticonvulsant and therapeutic effects of retigabine and its derivatives lies in their ability to act as positive allosteric modulators of KCNQ channels. nih.gov They bind to a hydrophobic pocket near the channel gate, an action that stabilizes the open conformation of the channel. nih.gov This stabilization facilitates an increase in potassium ion (K+) efflux from neurons and other excitable cells, which in turn hyperpolarizes the cell membrane and dampens excitability. vulcanchem.comnih.gov

Compound 10g operates through this fundamental mechanism but with a crucial difference in its interaction with various KCNQ isoforms. Electrophysiological studies have precisely quantified the subtype selectivity of 10g. These investigations reveal that 10g is a potent agonist for both KCNQ4 and KCNQ5 channels, with half-maximal effective concentration (EC₅₀) values of 0.78 μM and 1.68 μM, respectively. nih.govmdpi.com In contrast, the compound shows no potentiation of KCNQ1 and KCNQ2 channels, and even exhibits slight inhibition of KCNQ2 currents at higher concentrations. nih.gov This is a significant deviation from retigabine, which activates KCNQ2, KCNQ3, KCNQ4, and KCNQ5 channels. tga.gov.aunih.gov

The functional consequence of this selective activation has been demonstrated in whole-cell patch clamp experiments. At a concentration of 10 μM, compound 10g was found to increase the outward current mediated by KCNQ4 channels by 6.4-fold and by KCNQ5 channels by 4.6-fold. mdpi.comnih.gov This robust enhancement of K+ currents in cells expressing KCNQ4 or KCNQ5 is the direct mechanistic cause of the observed preclinical effects.

Interestingly, while the parent compound retigabine is known to cause a significant negative shift in the voltage-dependence of KCNQ channel activation, compound 10g only slightly affects the voltage-dependent activation curves of KCNQ2 and KCNQ4 channels. nih.gov This suggests a nuanced difference in the allosteric modulation exerted by 10g compared to retigabine, contributing to its unique pharmacological profile.

The selective activation of KCNQ4 and KCNQ5 channels by compound 10g has important physiological implications, given the distribution and function of these specific channel subtypes. KCNQ4 and KCNQ5 channels are expressed in smooth muscle cells, where they play a role in regulating contractility, and in various neurons. vulcanchem.comjneurosci.orgphysiology.orgpnas.org The ability of 10g to selectively target these channels provides a more focused approach to modulating cellular excitability, potentially avoiding some of the off-target effects associated with less selective KCNQ activators. jneurosci.org For instance, the lack of activity at KCNQ2/3, the primary channels forming the neuronal M-current involved in epilepsy, distinguishes 10g from traditional antiepileptic KCNQ openers. vulcanchem.comnih.gov

In preclinical models, this selective mechanism translates to specific physiological outcomes. For example, the hyperpolarizing effect of 10g in murine bladder smooth muscle cells, where it increased outward potassium currents by 85% at 10 μM, led to the suppression of spontaneous contractions. This effect is a direct result of activating the KCNQ4 and KCNQ5 channels present in these cells.

The following data tables summarize the key electrophysiological findings that underpin the mechanistic link between 10g's selective KCNQ activation and its preclinical effects.

Table 1: Potency of Compound 10g on KCNQ Channel Subtypes

| Compound | KCNQ4 EC₅₀ (μM) | KCNQ5 EC₅₀ (μM) | KCNQ2 EC₅₀ (μM) |

| 10g | 0.78 ± 0.14 | 1.68 ± 0.12 | >30 |

| Retigabine (RTG) | 5.90 ± 0.18 | 3.45 ± 0.28 | 2.17 ± 0.07 |

| Data sourced from Wang et al., 2018. nih.gov |

Table 2: Fold-Increase in KCNQ Channel Current by 10μM Compound 10g

| Channel Subtype | Fold-Increase in Current |

| KCNQ4 | 6.4 |

| KCNQ5 | 4.6 |

| Data sourced from Rim et al., 2021. mdpi.comnih.gov |

Computational Approaches in Drug Discovery for Kcnq Modulators

Molecular Docking Simulations to Elucidate Binding Modes

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a molecule when bound to a target protein. frontiersin.org For KCNQ modulators, docking simulations have been crucial in understanding how compounds like retigabine (B32265) and its derivatives interact with the channel. mdpi.comfrontiersin.org

Researchers use docking to place a ligand, such as a retigabine derivative, into the three-dimensional structure of a KCNQ channel. researchgate.net The binding site for retigabine is located in a hydrophobic pocket within the pore domain of KCNQ channels. nih.govfrontiersin.org A critical residue in this pocket is a tryptophan (Trp236 in KCNQ2), which forms a key hydrogen bond with the carbonyl group of retigabine, an interaction essential for the drug's activity. frontiersin.orgufpb.br

Docking studies have been performed using homology models and, more recently, high-resolution cryogenic electron microscopy (cryo-EM) structures of KCNQ channels. mdpi.comnih.gov For instance, docking retigabine into models of different KCNQ channel states (resting-closed, activated-open) has helped to assess the possibility of its binding to various functional states of the channel, suggesting that the interaction is not strictly limited to one conformation. frontiersin.org These simulations guide the design of new derivatives by predicting how modifications to the chemical structure might enhance binding affinity or alter subtype selectivity. unina.it For example, by altering substituents on the retigabine scaffold, docking can help predict whether a new derivative, such as "Retigabine derivative 10g," will fit more favorably into the binding pocket of one KCNQ subtype over another. acs.orgnih.gov

Molecular Dynamics Simulations of Compound-Channel Interactions

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the compound-channel complex over time. nih.gov MD simulations calculate the motion of every atom in the system, providing insights into the stability of the ligand's binding mode, the conformational changes induced in the channel upon binding, and the role of surrounding molecules like lipids and water. nih.govplos.org

MD simulations have been extensively applied to KCNQ channels to study:

Ligand Stability: To confirm if the binding pose predicted by docking is stable. Simulations can show the ligand remaining securely in the binding pocket or dissociating from it. biorxiv.org

Channel Gating: To understand how the binding of an activator like retigabine stabilizes the open state of the channel. frontiersin.org MD simulations can reveal the allosteric pathways through which the ligand's binding at the pore domain influences the voltage-sensing domain (VSD) and promotes channel opening. biorxiv.org

Ion and Lipid Interactions: To model the permeation of potassium ions through the channel pore and to study the crucial interactions between the channel and lipids like phosphatidylinositol 4,5-bisphosphate (PIP2), which is a required cofactor for channel function. rupress.orgpnas.org MD simulations have shown that PIP2 can migrate between different binding sites on the channel, thereby modulating its function. nih.gov

For example, MD simulations of the KCNQ1-ML277 complex were used to calculate binding energies and identify key amino acid residues responsible for the interaction, helping to explain the compound's mechanism of action. biorxiv.org Such detailed analysis of the dynamic interactions is vital for optimizing the allosteric modulation by new derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivative Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov The fundamental principle is that variations in the structural or physicochemical properties of molecules lead to changes in their biological effects. nih.gov

In the context of KCNQ modulators, QSAR models are developed using a dataset of retigabine derivatives with known activities. researchgate.net The process involves:

Descriptor Calculation: For each molecule, a set of numerical values, or "descriptors," is calculated. These can describe 2D features (e.g., atom counts, connectivity) or 3D properties (e.g., molecular shape, electrostatic potential). nih.gov

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms like artificial neural networks, are used to build a model that links the descriptors to the observed activity (e.g., the concentration required to activate the channel). researchgate.net

Validation: The model's predictive power is rigorously tested using both internal and external validation sets of compounds. mdpi.com

A robust QSAR model can then be used to predict the activity of new, unsynthesized derivatives. mdpi.com This allows medicinal chemists to prioritize the synthesis of compounds that are predicted to be most potent, saving time and resources. For instance, QSAR studies on pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives as Kv7.2 modulators have been performed to guide the design of more effective compounds. researchgate.net Such models are instrumental in the optimization of derivatives like 10g, helping to fine-tune the structure to achieve desired properties like enhanced potency or improved subtype selectivity. nih.gov

Ligand-Based and Structure-Based Drug Design Methodologies

The search for novel KCNQ modulators employs two primary computer-aided drug design (CADD) strategies: ligand-based and structure-based design. mdpi.com

Structure-Based Drug Design (SBDD) relies on the known 3D structure of the target protein. mdpi.com With the availability of cryo-EM structures of KCNQ channels, SBDD has become a powerful tool. mdpi.comnih.gov This approach involves techniques like molecular docking and MD simulations to design molecules that fit precisely into the target's binding site. nih.gov For example, knowing that retigabine binds in a pocket near the S5 and S6 segments allows designers to create derivatives with modified groups that can form additional favorable interactions within this pocket, potentially increasing affinity or altering selectivity. frontiersin.orgunina.it The design of activators like ztz240, which binds to a different site on the VSD, also benefited from SBDD approaches. nih.gov

Ligand-Based Drug Design (LBDD) is used when the 3D structure of the target is unknown or when focusing on the properties of known active compounds. mdpi.commdpi.com This approach uses a set of molecules known to modulate KCNQ channels to derive a model that defines the key chemical features required for activity. mdpi.com Techniques used in LBDD include QSAR and pharmacophore modeling. mdpi.com A pharmacophore model is a 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to be active. This model can then be used as a template to search large databases for new and structurally diverse compounds that match the pharmacophore. nih.gov Early efforts to optimize retigabine relied heavily on LBDD, using retigabine itself as the template for creating new derivatives.

Application of In Silico Screening for Novel KCNQ Modulators

In silico screening, or virtual screening, is a computational technique used to search vast libraries of small molecules to identify those that are most likely to bind to a drug target. pnas.org It is a cost-effective method to narrow down millions of candidate compounds to a manageable number for experimental testing. nih.gov This approach is particularly effective when a high-quality 3D structure of the target is available for SBDD. pnas.org

The process typically involves docking every compound from a large chemical database (which can contain hundreds of thousands to millions of molecules) into the binding site of the KCNQ channel. pnas.org The compounds are then ranked based on a scoring function that estimates their binding affinity. The top-ranked compounds are selected as "hits" for subsequent experimental validation.

This approach has been successfully used to identify novel KCNQ modulators. For example, an in silico screen targeting the VSD of the KCNQ1 channel led to the identification of the compound C28, which was experimentally confirmed to be a channel activator. pnas.org Similarly, researchers have re-engineered the neurotransmitter glycine (B1666218) in silico to create potent KCNQ activators, using docking to screen the designed compounds before synthesis and testing. dntb.gov.ua These examples demonstrate the power of virtual screening to move beyond simple derivatives of known drugs and discover entirely new chemical scaffolds for modulating KCNQ channel activity. mdpi.comdntb.gov.ua

Future Research Directions and Therapeutic Potential Mechanistic Basis

Retigabine (B32265) Derivative 10g as a Pharmacological Tool for KCNQ Channel Research

The development of the retigabine derivative, compound 10g, represents a significant advancement in the study of KCNQ potassium channels. nih.govacs.org Retigabine, an anticonvulsant drug, activates KCNQ2 through KCNQ5 channels, but its utility as a precise research tool is hampered by this broad subtype selectivity. nih.govfrontiersin.org This lack of specificity can lead to confounding results when attempting to elucidate the specific roles of individual KCNQ isoforms in various physiological processes. nih.gov

Compound 10g addresses this limitation by exhibiting high selectivity for KCNQ4 and KCNQ5 channels, with no potentiation observed for KCNQ1 and KCNQ2 channels. nih.govacs.org This improved specificity was achieved by modifying the N-1/3 substituents of the original retigabine structure. nih.govacs.org This enhanced selectivity makes 10g a valuable pharmacological tool for researchers to investigate the distinct functions of KCNQ4 and KCNQ5 channels in tissues where they are natively expressed. nih.govacs.org By selectively activating these specific subtypes, researchers can more accurately probe their contributions to cellular excitability and signaling pathways without the confounding effects of activating other KCNQ isoforms. nih.gov

The availability of such a selective agonist facilitates a more nuanced understanding of the physiological and pathophysiological roles of KCNQ4 and KCNQ5 channels, which are implicated in regulating smooth muscle contractility and neuronal excitability. nih.govacs.org

Exploration of Other KCNQ Isoform-Selective Derivatives

The successful development of the KCNQ4/KCNQ5-selective agonist 10g has provided a platform for the creation of further isoform-selective retigabine derivatives. nih.gov The structural modifications at the N-1 and N-3 positions of the retigabine core have proven to be a fruitful strategy for tuning subtype specificity. nih.gov For instance, an earlier derivative, compound 1, demonstrated a preference for KCNQ4 and KCNQ5 channels while inhibiting the KCNQ2 channel. nih.gov

Further research is focused on synthesizing and characterizing new analogues with even greater selectivity for other KCNQ subtypes. The goal is to develop a library of compounds, each targeting a specific KCNQ channel or a particular heteromeric combination, such as the KCNQ2/3 channels that are crucial for neuronal M-currents. nih.govacs.org Achieving selectivity for KCNQ2/3 channels is a key objective for developing treatments for conditions involving neuronal hyperexcitability, like epilepsy and chronic pain, with potentially fewer side effects than non-selective activators. nih.govfrontiersin.org

The exploration of different chemical modifications, such as the introduction of fluorine substituents, is also being investigated to enhance both selectivity and metabolic stability. acs.org These efforts are guided by an increasing understanding of the structural basis of drug-channel interactions, including cryo-electron microscopy (cryo-EM) structures of KCNQ channels in complex with activators. acs.orgresearchgate.net

Investigation of Downstream Signaling Pathways Modulated by 10g

The selective activation of KCNQ4 and KCNQ5 channels by compound 10g opens avenues to investigate the specific downstream signaling pathways these channels influence. KCNQ channels are known to be regulated by a variety of signaling molecules and pathways, including G-protein coupled receptors (GPCRs) and intracellular calcium levels. escholarship.orgnih.gov For example, the activation of Gq/11-coupled receptors can lead to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane lipid essential for KCNQ channel function, and the activation of protein kinase C (PKC), which can phosphorylate the channels. escholarship.org

By using 10g to selectively activate KCNQ4 and KCNQ5, researchers can dissect the specific cellular consequences of their opening. This includes examining changes in membrane potential, intracellular calcium concentrations, and the activity of various kinases and phosphatases. escholarship.orgnih.gov It is known that KCNQ channel activity can influence neurotransmitter release, and 10g provides a tool to specifically probe the role of KCNQ4 and KCNQ5 in this process. nih.gov

Furthermore, the interaction between KCNQ channels and other signaling proteins, such as calmodulin (CaM), can be explored with greater precision. escholarship.orgmolbiolcell.org Understanding how 10g-mediated channel activation integrates with these existing signaling networks will provide a more complete picture of the physiological roles of KCNQ4 and KCNQ5.

Development of Novel Mechanistic Assays for KCNQ Modulators

The discovery of subtype-selective compounds like 10g necessitates the development and refinement of mechanistic assays to characterize their effects accurately. Traditional electrophysiological techniques, while providing detailed information, can be low-throughput. b-cdn.net Therefore, there is a need for robust, higher-throughput methods to screen new derivatives and understand their mechanisms of action.

Fluorescence-based assays, such as those using the thallium-sensitive dye FluxOR, have been implemented for medium-throughput screening of KCNQ channel openers. acs.orgresearchgate.net These assays measure changes in ion flux as an indirect indicator of channel activity. b-cdn.net Another approach is the use of automated patch-clamp systems, which increase the throughput of electrophysiological recordings. researchgate.net

For a more direct measure of channel function in a high-throughput format, non-radioactive rubidium efflux assays have been developed and validated. b-cdn.net These assays measure the movement of rubidium ions through the channel, providing a direct assessment of channel activity. b-cdn.net Combining these different assay formats allows for a comprehensive characterization of new KCNQ modulators, from initial screening to detailed mechanistic studies. The development of assays that can differentiate between effects on channel activation voltage, maximal conductance, and deactivation kinetics is crucial for understanding the nuanced effects of compounds like 10g. researchgate.netnih.gov

Potential Mechanistic Applications of KCNQ4/KCNQ5 Selective Modulation in Biomedical Research

The selective modulation of KCNQ4 and KCNQ5 channels by compounds like 10g has significant potential for biomedical research. These channel subtypes are expressed in various tissues, including vascular and visceral smooth muscle, as well as in specific neuronal populations. nih.govescholarship.org This distribution suggests their involvement in a range of physiological processes and diseases.

In the vascular system, KCNQ4 and KCNQ5 are involved in regulating arterial tone, making them potential targets for hypertension. tandfonline.comascenion.de Selective activators could be used to study the mechanisms of blood pressure regulation and to develop novel antihypertensive therapies. ascenion.depnas.org In visceral smooth muscle, these channels are implicated in conditions such as overactive bladder and irritable bowel syndrome. nih.gov The use of 10g and similar compounds can help to elucidate the precise role of KCNQ4 and KCNQ5 in these disorders and to evaluate their potential as therapeutic targets.

Furthermore, KCNQ4 is essential for proper hearing, and mutations in the KCNQ4 gene can lead to deafness. ascenion.demdpi.com Selective activators could be used to investigate the mechanisms of auditory function and to explore potential treatments for certain forms of hearing loss. mdpi.com KCNQ5 is broadly expressed in the brain and is considered a potential target for neurological disorders, including epilepsy. ascenion.depnas.org

Strategies for Further Optimizing KCNQ Agonists with Tailored Subtype Selectivity

The development of future KCNQ agonists with tailored subtype selectivity will likely involve a multi-pronged approach, building on the successes achieved with compounds like 10g.

Structure-Based Drug Design: The increasing availability of high-resolution cryo-EM structures of KCNQ channels, both in their apo state and in complex with modulators, provides an invaluable tool for rational drug design. acs.orgresearchgate.net These structures reveal the specific binding pockets and molecular interactions that govern drug-channel interactions, allowing for the design of new compounds with improved affinity and selectivity for a particular subtype. acs.org

Iterative Chemical Synthesis and Screening: A continued process of synthesizing new derivatives and screening them against a panel of KCNQ channel subtypes will be essential. nih.govacs.org This approach, which led to the discovery of 10g, allows for the exploration of a wide chemical space and the identification of structure-activity relationships that can guide further optimization. nih.gov The use of fluorine chemistry has been highlighted as a versatile strategy to modulate potency and selectivity. researchgate.netnih.gov

Exploitation of Allosteric Binding Sites: Research has suggested that different KCNQ activators may act at distinct sites on the channel protein. nih.gov For example, some compounds have been shown to be effective on retigabine-insensitive mutants, indicating a different mode of action. nih.gov Targeting these alternative allosteric sites could be a promising strategy for developing agonists with novel selectivity profiles.

Computational Modeling: In silico methods, such as molecular docking and molecular dynamics simulations, can be used to predict how new compounds will interact with different KCNQ channel subtypes. researchgate.netmdpi.com These computational approaches can help to prioritize compounds for synthesis and testing, thereby streamlining the drug discovery process.

By combining these strategies, researchers can continue to develop a toolkit of highly selective KCNQ channel modulators. These compounds will not only be invaluable for basic research but also hold the promise of leading to new therapies for a wide range of disorders with improved efficacy and reduced side effects.

Q & A

Q. How can researchers ensure transparency and reproducibility in reporting this compound’s adverse effects in preclinical studies?

- Methodological Answer : Adhere to ARRIVE 2.0 guidelines for in vivo studies. Report all experimental parameters (e.g., dosing regimen, animal strain, randomization methods) in supplementary materials. Share raw data and analysis scripts via repositories like Figshare or Zenodo. Include negative results to avoid publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.